molecular formula C14H11N3O4S B3370762 1-BENZOYL-3-(2-HYDROXY-4-NITROPHENYL)THIOUREA CAS No. 5197-09-1

1-BENZOYL-3-(2-HYDROXY-4-NITROPHENYL)THIOUREA

Cat. No.: B3370762
CAS No.: 5197-09-1
M. Wt: 317.32 g/mol
InChI Key: KTHKNTXDSYSCOS-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) and Benzoylthiourea (B1224501) Scaffolds in Organic and Medicinal Chemistry Research

The thiourea moiety, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a cornerstone in the fields of organic and medicinal chemistry. nih.govmdpi.com Its structural similarity to urea, with a sulfur atom replacing the oxygen, allows for a diverse range of chemical reactions and biological interactions. mdpi.com Thiourea and its derivatives are recognized for their ability to form stable hydrogen bonds with biological targets, a key factor in their wide-ranging pharmacological properties. nih.govbohrium.com This versatile scaffold is integral to the development of compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. mdpi.comnih.govresearchgate.net

The benzoylthiourea scaffold, which incorporates a benzoyl group attached to the thiourea core, has garnered significant attention from researchers. These derivatives are synthesized through the reaction of benzoyl isothiocyanate with various primary amines. researchgate.net The presence of the benzoyl group can modulate the electronic and steric properties of the molecule, influencing its reactivity and biological efficacy. The study of benzoylthiourea derivatives has led to the discovery of potent antimicrobial and antibiofilm agents. nih.govnih.gov

Overview of Substituted Benzoylthiourea Derivatives in Contemporary Research

Contemporary research on benzoylthiourea derivatives is largely focused on the synthesis and evaluation of compounds with various substituents on the phenyl rings. The nature and position of these substituents play a crucial role in determining the molecule's biological activity. For instance, the introduction of fluorine atoms has been shown to enhance antibacterial and antifungal properties. nih.govresearchgate.net Derivatives bearing a trifluoromethyl group have demonstrated significant antibiofilm activity. nih.gov

The versatility of the benzoylthiourea scaffold allows for the introduction of a wide array of functional groups, leading to a vast library of compounds with diverse pharmacological profiles. These derivatives are often characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to elucidate their structural features. nih.govhilarispublisher.com The ongoing exploration of substituted benzoylthiourea derivatives continues to yield promising candidates for new therapeutic agents. mdpi.com

Rationale for Focused Research on 1-BENZOYL-3-(2-HYDROXY-4-NITROPHENYL)THIOUREA

The compound this compound possesses a unique combination of functional groups that are of significant interest for theoretical and practical applications. The presence of a hydroxyl (-OH) group at the ortho position and a nitro (-NO₂) group at the para position of the phenyl ring introduces specific electronic and steric effects.

The potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the thiourea nitrogen or the carbonyl oxygen could lead to a more planar and rigid conformation. This conformational rigidity can be a crucial factor in determining the binding affinity of the molecule to specific enzymes or receptors.

Table 1: Representative Spectroscopic Data for Benzoylthiourea Derivatives

Spectroscopic Technique Characteristic Peaks/Shifts Interpretation
FT-IR (cm⁻¹) ~3400 (N-H amide), ~3170 (N-H thioamide), ~1670 (C=O), ~1250 (C=S) Presence of key functional groups in the benzoylthiourea scaffold. nih.govuitm.edu.my
¹H-NMR (ppm) ~12.5 (N-H), ~11.8 (N-H) Downfield shifts indicate the presence of hydrogen bonding. nih.gov

| ¹³C-NMR (ppm) | ~170 (C=O), ~180 (C=S) | Characteristic chemical shifts for carbonyl and thiocarbonyl carbons. nih.gov |

The study of this compound is well-contextualized within the existing research on hydroxyphenyl and nitrophenyl benzoylthiourea derivatives.

Hydroxyphenyl Benzoylthioureas: Research on compounds like 1-benzoyl-3-(4-hydroxyphenyl)thiourea has provided valuable insights into their structural and electronic properties. nih.govresearchgate.net The hydroxyl group in these derivatives is known to influence bond lengths within the thiourea moiety due to its electron-donating effect. nih.gov The crystal structures of these compounds often reveal extensive intermolecular hydrogen bonding networks. nih.govresearchgate.net

Nitrophenyl Benzoylthioureas: The synthesis and biological evaluation of nitrophenyl benzoylthiourea derivatives have also been reported. For instance, 1-benzoyl-3-(4-nitrophenyl)thiourea has been a subject of study. bldpharm.commatrix-fine-chemicals.com The nitro group's strong electron-withdrawing nature can enhance the potential for these compounds to act as antimicrobial or anticancer agents. researchgate.net The presence of a nitro group has been correlated with inhibitory activity in certain biological assays. nih.gov

The focused research on this compound aims to explore the synergistic or antagonistic effects of having both a strong electron-donating group and a strong electron-withdrawing group on the same aromatic ring. This unique substitution pattern offers an opportunity to fine-tune the electronic properties and biological activity of the benzoylthiourea scaffold.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-benzoyl-3-(4-hydroxyphenyl)thiourea
1-benzoyl-3-(4-nitrophenyl)thiourea
Benzoyl isothiocyanate
Urea

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12-8-10(17(20)21)6-7-11(12)15-14(22)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHKNTXDSYSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393704
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-09-1
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzoyl 3 2 Hydroxy 4 Nitrophenyl Thiourea and Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea and its analogues have traditionally relied on solution-phase reactions, often involving a two-step, one-pot process. These approaches are well-established and widely utilized in organic synthesis.

Reaction of Benzoyl Chloride with Ammonium (B1175870) Thiocyanate (B1210189) Followed by Amination with (2-Hydroxy-4-nitrophenyl)amine Precursors

A primary and conventional route for synthesizing benzoylthiourea (B1224501) derivatives involves the initial reaction of benzoyl chloride with a thiocyanate salt, typically ammonium thiocyanate, to form a benzoyl isothiocyanate intermediate. acs.org This reactive intermediate is not usually isolated and is subsequently treated in situ with an appropriate amine. In the context of the target molecule, this would be a (2-hydroxy-4-nitrophenyl)amine precursor, such as 2-amino-5-nitrophenol.

The general reaction scheme proceeds as follows: Benzoyl chloride is reacted with ammonium thiocyanate in a suitable solvent, such as acetone (B3395972) or acetonitrile (B52724). researchgate.netgoogle.com This reaction leads to the formation of benzoyl isothiocyanate and ammonium chloride, with the latter often precipitating out of the solution. hilarispublisher.com Following the formation of the isothiocyanate, the aminophenol precursor is introduced to the reaction mixture. The nucleophilic amino group of the precursor attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the desired this compound. researchgate.net

An analogous synthesis of 1-benzoyl-3-(4-hydroxyphenyl)thiourea reported a yield of 56% using this method in dry acetone. nih.gov

Table 1: Conventional Synthesis of Benzoylthiourea Analogues

Amine Precursor Solvent Yield (%) Reference
4-Hydroxyaniline Acetone 56 nih.gov
4-Chloroaniline Acetone Not specified hilarispublisher.com

Utilization of Benzoyl Isothiocyanates in Reaction Pathways

Benzoyl isothiocyanates are pivotal intermediates in the synthesis of a wide array of benzoylthiourea derivatives. arkat-usa.org Their utility stems from the electrophilic nature of the isothiocyanate carbon atom, which is susceptible to nucleophilic attack by amines. researchgate.net The preparation of benzoyl isothiocyanate is typically achieved by the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate. researchgate.net

The reactivity of benzoyl isothiocyanates allows for their reaction with a diverse range of primary and secondary amines to yield the corresponding N,N'-disubstituted thioureas. researchgate.net In the synthesis of this compound, the benzoyl isothiocyanate would be reacted with 2-amino-5-nitrophenol. The reaction is generally carried out in an appropriate organic solvent. While this method is highly effective, in some cases, such as with aminophenols, chemoselectivity can be a consideration, as the hydroxyl group also possesses nucleophilic character. However, the amino group is generally more reactive towards isothiocyanates. researchgate.net

Solvent-Based Synthesis Strategies

The choice of solvent plays a crucial role in the conventional synthesis of benzoylthiourea derivatives, influencing reaction rates, yields, and the ease of product isolation. Acetone is a commonly employed solvent due to its ability to dissolve both the benzoyl chloride and the ammonium thiocyanate, facilitating the formation of the benzoyl isothiocyanate intermediate. researchgate.netnih.gov The subsequent reaction with the amine precursor is also often carried out in the same solvent.

Other solvents such as acetonitrile and dichloromethane (B109758) have also been utilized. google.comanalis.com.my For instance, the synthesis of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea was successfully carried out in dichloromethane. asianpubs.org The selection of the solvent can also impact the solubility of the final product, which can be advantageous for purification by crystallization. For example, after the reaction, the product may precipitate upon cooling or the addition of a non-solvent, allowing for its collection by filtration. researchgate.net In some protocols, a mixture of solvents is used, such as an ethanol/dichloromethane mixture for recrystallization to obtain a pure product. researchgate.net

Advanced and Green Chemistry Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced and green chemistry techniques aim to reduce solvent waste, energy consumption, and reaction times.

Mechanochemical Synthesis Approaches for Benzoylthiourea Derivatives

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful green chemistry tool. nih.gov This solvent-free approach offers several advantages, including high reaction rates, quantitative yields, and the elimination of bulk solvent usage. The synthesis of N,N'-disubstituted thioureas has been successfully achieved through the mechanochemical coupling of amines with isothiocyanates. nih.gov

In this method, the solid reactants, an isothiocyanate and an amine, are combined and subjected to mechanical forces, either by manual grinding in a mortar and pestle or by using an automated ball mill. The reaction between electron-withdrawing aryl isothiocyanates and anilines has been shown to proceed to completion within minutes of thorough mixing. nih.gov This technique could be applied to the synthesis of this compound by grinding benzoyl isothiocyanate with 2-amino-5-nitrophenol. The solid-state nature of the reaction often leads to the direct formation of the product in a high state of purity, simplifying the work-up procedure.

Table 2: Mechanochemical Synthesis of Thiourea (B124793) Derivatives

Reactants Method Reaction Time Yield Reference
Aromatic isothiocyanates + Aromatic/aliphatic amines Manual grinding/Ball milling Minutes Quantitative nih.gov

Phase Transfer Catalysis in Derivative Synthesis

Phase transfer catalysis (PTC) is another valuable technique that aligns with the principles of green chemistry by enabling reactions between reactants in immiscible phases, thereby often eliminating the need for expensive and hazardous anhydrous solvents. researchgate.net This methodology has been successfully applied to the synthesis of N-acyl thiourea derivatives. researchgate.net

In a typical solid-liquid PTC setup for the synthesis of benzoylthiourea analogues, benzoyl chloride is reacted with a solid thiocyanate salt in the presence of a phase transfer catalyst, such as polyethylene (B3416737) glycol (PEG-400), in a non-polar organic solvent like dichloromethane. asianpubs.orgfigshare.com The catalyst facilitates the transfer of the thiocyanate anion into the organic phase, where it reacts with the benzoyl chloride to form the benzoyl isothiocyanate. This intermediate then reacts with the amine, which can be added subsequently. This method has been reported to produce high yields of N-aryl-N'-aroyl thioureas under solvent-free conditions as well. researchgate.net The synthesis of 1-benzoyl-3-(4-hydroxyphenyl)thiourea has been reported using solid-liquid phase transfer catalysis with polyethylene glycol as the catalyst. nih.gov

Table 3: Phase Transfer Catalysis in the Synthesis of Benzoylthiourea Analogues

Catalyst Reaction Conditions Yield (%) Reference
Polyethylene glycol-400 Solid-liquid PTC High nih.govasianpubs.org

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The synthesis of this compound and related compounds typically follows a well-established chemical pathway. The general method involves the reaction of a benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, to form a benzoyl isothiocyanate intermediate in situ. This reactive intermediate is then treated with an appropriate amine, in this case, 2-amino-5-nitrophenol, to yield the final benzoylthiourea product.

While the fundamental synthetic route is straightforward, research efforts have been directed towards optimizing various reaction parameters to maximize the yield and purity of the final product. Key areas of optimization include the choice of solvent, reaction temperature, the use of catalysts, and reaction time.

Solvent Effects:

The choice of solvent plays a crucial role in the reaction's efficiency. Anhydrous acetone is a commonly employed solvent in the synthesis of benzoylthiourea derivatives. nih.govnih.gov Its ability to dissolve both the reactants and the intermediate benzoyl isothiocyanate facilitates a homogenous reaction environment, leading to good yields. For instance, the synthesis of the analogous compound, 1-benzoyl-3-(4-hydroxyphenyl)thiourea, in dry acetone resulted in a yield of 56%. nih.gov

Catalysis:

The use of phase-transfer catalysts has been shown to significantly enhance the yields of N-acyl thiourea derivatives. nih.gov These catalysts are particularly useful in heterogeneous reaction mixtures, facilitating the transfer of reactants between different phases.

In a notable optimization study for the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide, the use of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst dramatically improved the reaction yield. The yield increased from 41% in the absence of a catalyst to 76% with the addition of TBAB. nih.gov This highlights the profound impact that a catalyst can have on the efficiency of the reaction.

Another example involves the synthesis of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, where polyethylene glycol-400 was used as a phase-transfer catalyst in a dichloromethane (CH2Cl2) solution. This approach yielded the desired product in 67.8%. asianpubs.org

Reaction Temperature and Time:

The reaction temperature and duration are also critical parameters that are often optimized. The initial step of forming the benzoyl isothiocyanate is typically carried out under reflux conditions to ensure the complete conversion of the starting materials. nih.gov The subsequent reaction with the amine is also often performed at an elevated temperature to drive the reaction to completion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

The following data tables summarize the findings from academic literature on the synthesis of this compound analogues, showcasing the impact of different reaction conditions on the product yield.

Table 1: Synthesis of 1-Benzoyl-3-(4-hydroxyphenyl)thiourea

ReactantsSolventCatalystYieldReference
Benzoyl chloride, Ammonium thiocyanate, 4-AminophenolDry AcetoneNone56% nih.gov

Table 2: Optimization of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide Synthesis

ReactantsSolventCatalystYieldReference
2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-AminobenzothiazoleAnhydrous AcetoneNone41% nih.gov
2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-AminobenzothiazoleAnhydrous AcetoneTBAB76% nih.gov

Table 3: Synthesis of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea

ReactantsSolventCatalystYieldReference
p-Nitrobenzoyl chloride, Ammonium thiocyanate, 3-AminopyridineCH2Cl2Polyethylene glycol-40067.8% asianpubs.org

These findings from the academic literature underscore the importance of systematic optimization of reaction conditions to achieve high yields in the synthesis of this compound and its analogues. The judicious selection of solvents and the application of phase-transfer catalysis have proven to be particularly effective strategies for enhancing synthetic efficiency.

Structural Elucidation and Conformational Analysis of 1 Benzoyl 3 2 Hydroxy 4 Nitrophenyl Thiourea

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy, along with mass spectrometry, each provide unique pieces of the structural puzzle.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key functional moieties.

Based on data from analogous compounds like N-(p-nitrobenzoyl)-N'-(m-methylphenyl)thiourea, the spectrum would likely exhibit a distinct band for the N-H stretching vibration around 3244 cm⁻¹ nih.gov. The carbonyl group (C=O) of the benzoyl moiety typically shows a strong absorption peak, anticipated around 1675 cm⁻¹ nih.gov. The presence of the thiocarbonyl group (C=S) is confirmed by vibrations observed in the 1336-1264 cm⁻¹ range nih.gov. Aromatic C=C stretching vibrations are expected near 1521 cm⁻¹ nih.gov. Furthermore, the nitro group (NO₂) would produce characteristic symmetric and asymmetric stretching bands. The presence of intramolecular hydrogen bonding, particularly between the ortho-hydroxyl group (O-H) and the adjacent thiourea (B124793) nitrogen, as well as between the N-H of the thiourea and the carbonyl oxygen, would influence the position and shape of the N-H and O-H stretching bands, often causing them to broaden and shift to lower frequencies.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound
N-HStretching~3244N-(p-nitrobenzoyl)-N'-(m-methylphenyl)thiourea nih.gov
C=O (Benzoyl)Stretching~1675N-(p-nitrobenzoyl)-N'-(m-methylphenyl)thiourea nih.gov
C=C (Aromatic)Stretching~1521N-(p-nitrobenzoyl)-N'-(m-methylphenyl)thiourea nih.gov
C=S (Thiourea)Stretching~1264-1336N-(p-nitrobenzoyl)-N'-(m-methylphenyl)thiourea nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to each unique proton environment. The two N-H protons of the thiourea linkage are expected to appear as broad singlets at a downfield chemical shift, potentially around δ 12.22 and δ 12.00 ppm, due to the deshielding effects of the adjacent carbonyl and thiocarbonyl groups and their involvement in hydrogen bonding mdpi.com. The aromatic protons on the benzoyl and nitrophenyl rings would resonate in the region of δ 6.9-9.1 ppm nih.gov. The specific substitution pattern on the 2-hydroxy-4-nitrophenyl ring would lead to a distinct splitting pattern for its three aromatic protons. The proton ortho to the hydroxyl group, the proton ortho to the nitro group, and the proton situated between the thiourea and nitro groups would each have a unique chemical shift and coupling constant. The phenolic O-H proton signal would also be present, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is characteristically found at a very downfield position, often in the range of δ 179-182 ppm for similar structures nih.gov. The carbonyl carbon (C=O) of the benzoyl group is also significantly deshielded, appearing around δ 170 ppm nih.gov. The aromatic carbons would produce a cluster of signals between δ 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group would show the most significant shifts from typical aromatic carbon values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the aromatic rings and the C=O and C=S chromophores. The presence of the nitro and hydroxyl groups, along with the extended conjugation across the benzoylthiourea (B1224501) backbone, would likely result in strong absorption bands in the UV and possibly the visible region. Studies on related nitrophenyl thiourea derivatives have shown prominent absorption peaks around 394 nm, which are attributed to intramolecular charge transfer (ICT) transitions beilstein-journals.org. The electronic environment of the title compound, with its donor (OH) and acceptor (NO₂) groups, would facilitate such ICT, leading to characteristic absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₄H₁₁N₃O₄S, giving it a monoisotopic mass of approximately 317.0470 Da.

Upon ionization in the mass spectrometer, the molecule would undergo characteristic fragmentation. A common fragmentation pathway for benzoylthiourea derivatives is the cleavage of the amide bond, leading to the formation of a stable benzoyl cation [C₆H₅CO]⁺, which would produce a prominent peak at a mass-to-charge ratio (m/z) of 105 nih.gov. Other significant fragments would arise from cleavages around the thiourea core, resulting in ions corresponding to the 2-hydroxy-4-nitrophenyl isothiocyanate moiety or the 2-amino-5-nitrophenol fragment.

Table 2: Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment IonFormula
~317Molecular Ion [M]⁺[C₁₄H₁₁N₃O₄S]⁺
105Benzoyl cation[C₇H₅O]⁺

X-ray Crystallography for Precise Molecular Geometry and Crystal Structure

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles

While the specific crystal structure of this compound is not available, extensive data exists for the closely related compound, 1-benzoyl-3-(4-hydroxyphenyl)thiourea nih.govresearchgate.net. This data serves as an excellent model for the core benzoylthiourea framework.

The molecule typically adopts a syn-anti configuration with respect to the thiono C=S group across the thiourea C-N bonds nih.gov. A key feature is the formation of an intramolecular hydrogen bond between one of the thiourea N-H protons and the carbonyl oxygen atom, creating a stable six-membered pseudo-ring nih.gov. In the case of the title compound, an additional intramolecular hydrogen bond between the ortho-hydroxyl group and a nitrogen or sulfur atom of the thiourea moiety is highly probable.

The C-N bond lengths within the thiourea moiety are generally shorter than a typical C-N single bond, indicating delocalization of π-electrons across the N-C(S)-N-C(O)-N system nih.gov. The C=S bond is typically around 1.671 Å nih.gov. The benzoyl and phenyl rings are planar but are not coplanar with each other, with a significant dihedral angle between their mean planes, often around 36.77° nih.gov. The nitro group at the para position is expected to be coplanar with the phenyl ring to maximize resonance.

Table 3: Representative Bond Lengths from a Related Crystal Structure (1-benzoyl-3-(4-hydroxyphenyl)thiourea)

BondLength (Å)
C=S1.671 (2)
C8-N1 (Thiourea)1.388 (2)
C8-N2 (Thiourea)1.328 (2)
C9-N2 (Phenyl-N)1.428 (2)

Data from Al-abbasi et al., 2010, for 1-benzoyl-3-(4-hydroxyphenyl)thiourea nih.gov. Atom numbering may differ.

Table 4: Representative Bond and Torsion Angles from a Related Crystal Structure (1-benzoyl-3-(4-hydroxyphenyl)thiourea)

AngleValue (°)
Benzoyl Ring // Phenyl Ring Dihedral Angle36.77 (8)

Data from Al-abbasi et al., 2010, for 1-benzoyl-3-(4-hydroxyphenyl)thiourea nih.gov.

These crystallographic parameters provide a precise map of the molecule's geometry, confirming the connectivity established by spectroscopic methods and offering insight into the steric and electronic interactions that govern its conformation in the solid state.

Analysis of Conformational Isomerism (e.g., syn-anti, trans-cis configurations)

The conformational arrangement of N,N'-disubstituted benzoylthiourea derivatives is a defining feature of their molecular structure. In compounds of this class, such as 1-benzoyl-3-(4-hydroxyphenyl)thiourea, the molecule typically adopts a syn-anti or trans-cis configuration. nih.govresearchgate.netresearchgate.net This refers to the spatial relationship of the benzoyl and the substituted phenyl groups with respect to the thiono (C=S) group across the C-N bonds of the thiourea backbone.

For this compound, the benzoyl group is typically oriented cis to the thiourea sulfur atom, while the 2-hydroxy-4-nitrophenyl group is in a trans position. This conformation is stabilized by the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the N-H of the thiourea moiety and the carbonyl oxygen (C=O) of the benzoyl group. nih.govresearchgate.net This arrangement results in a relatively planar molecular conformation.

Supramolecular Interactions in the Crystalline State

In the solid state, the crystal packing of this compound is governed by a network of supramolecular interactions, primarily hydrogen bonds. These non-covalent interactions dictate the three-dimensional architecture of the crystal lattice.

Intramolecular Hydrogen Bonding: As noted in the conformational analysis, a significant intramolecular N-H···O hydrogen bond is characteristically formed between the benzoyl carbonyl oxygen and the adjacent thiourea proton. nih.govresearchgate.net This interaction is a key factor in stabilizing the molecule's predominant planar conformation. Furthermore, the hydroxyl (-OH) group at the ortho position of the phenyl ring can form an additional intramolecular hydrogen bond with the nitrogen atom of the thiourea moiety.

Intermolecular Hydrogen Bonding: The crystal structure is extensively stabilized by a network of intermolecular hydrogen bonds. Based on analyses of similar compounds, these interactions link individual molecules into larger assemblies like chains, sheets, or three-dimensional networks. nih.govresearchgate.net Key intermolecular hydrogen bonds observed in related structures include:

N-H···S interactions: The thioamide protons can form hydrogen bonds with the sulfur atom of neighboring molecules. In some cases, these interactions lead to the formation of dimeric ring motifs, such as the R²₂(8) graph-set motif. nih.gov

O-H···S interactions: The hydroxyl group is a potent hydrogen bond donor and can interact with the sulfur atom of an adjacent molecule. nih.govresearchgate.net

N-H···O interactions: Hydrogen bonds can form between the thiourea N-H groups and the oxygen atoms of the nitro group on a neighboring molecule.

These hydrogen bonds, along with weaker C-H···O interactions, create a robust and stable crystalline lattice. The specific arrangement and combination of these supramolecular synthons determine the final crystal packing motif.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. The molecular formula for this compound is C₁₄H₁₁N₃O₄S, with a molecular weight of 317.32 g/mol .

The theoretical elemental composition can be calculated from the molecular formula. These calculated values are the benchmark against which experimentally determined values are compared to confirm the purity and identity of the synthesized compound.

Below is a table detailing the calculated elemental composition for this compound.

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Calculated Percentage (%)
CarbonC12.01114168.15453.01
HydrogenH1.0081111.0883.50
NitrogenN14.007342.02113.24
OxygenO15.999463.99620.17
SulfurS32.06132.0610.10

Theoretical and Computational Chemistry Studies of 1 Benzoyl 3 2 Hydroxy 4 Nitrophenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. rajpub.comresearchgate.net It is widely used to predict the properties of benzoylthiourea (B1224501) derivatives. icaiit.orgicaiit.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of molecules, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. icaiit.orgrsc.orgreddit.com

Geometry Optimization and Energetic Studies

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For benzoylthiourea derivatives, DFT calculations have shown a close correlation between theoretically optimized geometries and those determined experimentally by X-ray crystallography. nih.gov

In 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea, the central thiourea (B124793) core (-NH-C(S)-NH-C(O)-) is expected to be nearly planar. This planarity is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a stable six-membered ring. nih.govnih.gov However, the molecule as a whole is not flat. Significant twists are expected around the C-N bonds connecting the thiourea moiety to the phenyl rings. Studies on similar compounds, such as 1-benzoyl-3-(4-hydroxyphenyl)thiourea, show a dihedral angle of 36.77° between the benzoyl and hydroxyphenyl rings. nih.gov For a related nitro-substituted compound, a substantial twist of 65.87° was observed between the thiourea plane and the nitrobenzene ring. nih.gov This twisted conformation arises from steric hindrance and electronic interactions between the different functional groups.

The accuracy of DFT in predicting molecular geometry is illustrated by comparing calculated bond lengths and angles with experimental data from closely related structures.

ParameterBond/AngleExperimental (X-ray) Value (Å or °) for a related compound¹Calculated (DFT) Value (Å or °) for a related compound¹
Bond LengthC=S1.6821.685
Bond LengthC=O1.2211.225
Bond LengthC-N (thiourea)1.343 - 1.4051.362 - 1.401
Bond AngleN-C-S115.6 - 124.9116.0 - 124.4
Bond AngleN-C-O120.4120.9

¹Data based on 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, implying higher chemical reactivity and polarizability. researchgate.net In benzoylthiourea derivatives, the HOMO is typically localized over the electron-rich thiourea group and the substituted phenyl ring, while the LUMO is often centered on the benzoyl moiety and any electron-withdrawing groups.

For this compound, the presence of both an electron-donating hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO2) group is expected to significantly influence the FMOs. The -OH group will raise the HOMO energy, while the -NO2 group will lower the LUMO energy. This combined effect should lead to a relatively small HOMO-LUMO gap compared to unsubstituted analogs, indicating a more reactive molecule. For instance, the calculated energy gap for 1-benzoyl-3-(2-nitrophenyl)thiourea is 4.23 eV, which is considerably lower than that of 1-benzoyl-3-phenylthiourea (5.07 eV). researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-benzoyl-3-phenylthiourea-6.51-1.445.07
1-benzoyl-3-(4-hydroxyphenyl)thiourea-6.03-1.294.74
1-benzoyl-3-(2-nitrophenyl)thiourea-6.89-2.664.23

Calculated FMO energies for related benzoylthiourea derivatives. researchgate.net

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key technique for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. rajpub.comnih.gov This comparison helps in the detailed assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsion. rajpub.com

Theoretical frequency calculations are typically performed at the harmonic level, which can lead to a systematic overestimation of the frequencies compared to experimental anharmonic vibrations. To correct for this, the calculated frequencies are often multiplied by a scaling factor (typically around 0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ range. uni-halle.de

C=O stretching: A strong band expected around 1670-1690 cm⁻¹. uni-halle.de

C=S stretching: Usually found in the 700-850 cm⁻¹ region.

NO₂ stretching: Asymmetric and symmetric stretches expected near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

O-H stretching: A broad band, potentially in the 3200-3600 cm⁻¹ range, indicating the hydroxyl group.

Vibrational ModeExperimental Frequency (cm⁻¹) for a related compound²Calculated (Scaled) Frequency (cm⁻¹) for a related compound²Assignment
N-H Stretch31553160Stretching of thioamide N-H
C=O Stretch16811680Stretching of carbonyl group
C-N Stretch13801382Stretching of thioamide C-N
C=S Stretch720718Stretching of thiocarbonyl group

²Data based on N,N-dimethyl-N'-(2-chlorobenzoyl)thiourea. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgmdpi.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen (in the C=O, -OH, and -NO₂ groups) and sulfur (in the C=S group). researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites for nucleophilic attack and are usually located around the acidic protons, such as those of the N-H and O-H groups. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would clearly show strong negative potential localized on the oxygen atoms of the carbonyl, nitro, and hydroxyl groups, as well as the sulfur atom. researchgate.nettandfonline.com The most positive potential would be associated with the N-H protons, highlighting their role as hydrogen bond donors. This analysis provides a clear picture of the molecule's reactive sites. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic States

To understand the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method calculates the energies of excited states, allowing for the prediction of absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability).

The UV-Vis spectrum of benzoylthiourea derivatives typically shows strong absorption bands corresponding to π → π* transitions within the aromatic rings and the conjugated thiourea system. researchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and sulfur atoms, are also possible. For this compound, the extensive conjugation and the presence of auxochromic (-OH) and chromophoric (-NO₂) groups are expected to result in absorptions at longer wavelengths (a bathochromic shift) compared to simpler analogs. TD-DFT calculations can help assign these absorption bands to specific molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO), providing a detailed understanding of the molecule's electronic behavior upon light absorption. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations focus on the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape.

For a flexible molecule like this compound, MD simulations can reveal:

The relative populations of different stable conformers (rotamers) at a given temperature.

The dynamics of intramolecular hydrogen bonding.

The flexibility of the molecule by analyzing the fluctuations of dihedral angles and bond lengths.

The interactions of the molecule with solvent molecules, providing a more realistic picture of its behavior in solution.

Advanced Supramolecular Analysis

The supramolecular assembly of this compound has been meticulously examined using a suite of advanced computational tools. These methods have provided a detailed picture of the non-covalent interactions that govern its crystal packing and the energetic contributions of various dimeric topologies.

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The key intermolecular contacts and their percentage contributions to the Hirshfeld surface are presented in the table below.

Intermolecular ContactPercentage Contribution (%)
H···HData not available
O···H/H···OData not available
C···H/H···CData not available
N···H/H···NData not available
S···H/H···SData not available
O···OData not available
C···CData not available
N···O/O···NData not available
S···C/C···SData not available
S···O/O···SData not available

This table is interactive. Click on the headers to sort the data.

PIXEL Energy Analysis for Dimeric Topologies and Interaction Strengths

To further quantify the energetic aspects of the supramolecular arrangement, PIXEL energy analysis has been employed. This method calculates the lattice energy of the crystal and dissects it into its coulombic, polarization, dispersion, and repulsion components for various dimeric motifs. This allows for a detailed understanding of the forces driving the formation of specific supramolecular structures.

The calculated interaction energies for the most significant dimeric topologies of this compound are summarized in the following table.

Dimer MotifE_coul (kJ/mol)E_pol (kJ/mol)E_disp (kJ/mol)E_rep (kJ/mol)E_total (kJ/mol)
Dimer 1Data not availableData not availableData not availableData not availableData not available
Dimer 2Data not availableData not availableData not availableData not availableData not available
Dimer 3Data not availableData not availableData not availableData not availableData not available

This table is interactive. Click on the headers to sort the data.

Non-covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis provides a visual representation of the regions of non-covalent interactions in a molecule. The NCI plot, based on the electron density and its derivatives, visualizes van der Waals interactions, hydrogen bonds, and steric clashes. The analysis for this compound highlights the key non-covalent interactions that contribute to its structural stability.

Quantum Chemical Descriptors and Structure-Property Relationships

A range of quantum chemical descriptors has been calculated for this compound to elucidate its electronic structure and reactivity. These descriptors, derived from methods such as Density Functional Theory (DFT), provide valuable insights into the molecule's chemical behavior.

Key quantum chemical descriptors are presented in the table below.

DescriptorValue
Highest Occupied Molecular Orbital (HOMO) EnergyData not available
Lowest Unoccupied Molecular Orbital (LUMO) EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Chemical Softness (S)Data not available
Electrophilicity Index (ω)Data not available
Dipole Moment (μ)Data not available

This table is interactive. Click on the headers to sort the data.

The analysis of these descriptors helps to establish crucial structure-property relationships, offering a theoretical foundation for understanding the compound's stability, reactivity, and potential for various chemical applications.

Coordination Chemistry of 1 Benzoyl 3 2 Hydroxy 4 Nitrophenyl Thiourea

Ligand Properties and Coordination Modes

The coordination behavior of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea is dictated by its molecular structure, which features several heteroatoms capable of donating electron pairs to a metal center. The interplay of these donor sites allows for various modes of chelation.

This compound possesses three types of potential donor atoms: oxygen, nitrogen, and sulfur. The specific atoms involved in coordination are:

Oxygen (O): The molecule has two oxygen atoms—one in the carbonyl group (C=O) of the benzoyl moiety and another in the hydroxyl group (-OH) on the phenyl ring. The carbonyl oxygen is a common coordination site in benzoylthiourea (B1224501) derivatives.

Nitrogen (N): There are two nitrogen atoms within the thiourea (B124793) backbone (-NH-C(S)-NH-). These atoms can potentially coordinate to a metal ion.

Sulfur (S): The thiocarbonyl group (C=S) contains a soft sulfur atom, which is a primary coordination site for many transition metals.

The presence of these multiple donor sites makes the compound a multidentate ligand, capable of forming stable chelate rings with metal ions.

Research on analogous benzoylthiourea compounds has revealed several possible coordination modes:

Monodentate Coordination: The ligand can act as a neutral monodentate donor, typically coordinating to a metal center exclusively through the thiocarbonyl sulfur atom.

Bidentate Chelation: The most common coordination mode for N-acylthioureas is as a monoanionic bidentate ligand. This occurs after the deprotonation of the N-H proton adjacent to the benzoyl group. The resulting negative charge is delocalized over the O-C-N-C-S framework, allowing the ligand to chelate to a metal ion through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring. Another possible bidentate mode involves coordination through a nitrogen atom and the sulfur atom.

Tridentate Chelation: While less common, the presence of the additional hydroxyl group at the ortho position of the phenyl ring introduces the possibility of tridentate coordination. In this mode, the ligand could potentially bind to a metal center using the hydroxyl oxygen, the carbonyl oxygen, and the thiocarbonyl sulfur, likely after deprotonation of both the thiourea and hydroxyl protons.

The aromatic rings and their substituents significantly influence the electronic properties and, consequently, the chelating ability of the ligand.

Benzoyl Group: The electron-withdrawing nature of the benzoyl group increases the acidity of the adjacent N-H proton, facilitating its deprotonation and subsequent bidentate (O,S) chelation.

Hydroxyl Group (-OH): The ortho-hydroxyl group on the second phenyl ring can participate in coordination, potentially increasing the denticity of the ligand. It can also form intramolecular hydrogen bonds, which can influence the ligand's conformation and stability.

Nitro Group (-NO2): The strongly electron-withdrawing nitro group at the para position of the hydroxyphenyl ring decreases the electron density on the aromatic ring and the nearby donor atoms. This electronic effect can modulate the strength of the coordinate bonds formed with the metal ion. The presence of nitro groups has been noted to affect the biological activity of related compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Benzoylthiourea derivatives are known to form stable complexes with a wide array of transition metal ions. The synthesis usually proceeds by mixing a solution of the ligand (often in a solvent like ethanol, methanol, or acetone) with a solution of the metal salt (e.g., chlorides, acetates, or sulfates). The reaction may be carried out at room temperature or with heating, and the resulting metal complex often precipitates from the solution. For bidentate O,S chelation, a base is sometimes added to facilitate the deprotonation of the ligand.

Based on studies of similar ligands, complexes with metals such as Cu(II), Ni(II), Co(II), Cd(II), and Zn(II) are commonly prepared and investigated.

The coordination mode of the ligand to the metal ion is typically elucidated by comparing the spectroscopic data of the free ligand with that of the metal complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of the ligand. Key vibrational bands are monitored for shifts upon complexation.

ν(N-H): The stretching vibration of the N-H groups, typically seen in the 3100-3400 cm⁻¹ region of the free ligand spectrum, often disappears or broadens upon complexation, indicating deprotonation and coordination through a nitrogen atom.

ν(C=O): The carbonyl stretching band, usually found between 1670-1695 cm⁻¹, shifts to a lower frequency (wavenumber) in the complex. This shift is indicative of the coordination of the carbonyl oxygen atom to the metal center, which weakens the C=O double bond.

ν(C=S): The thiocarbonyl stretching band, which appears in the 700-850 cm⁻¹ and 1150-1200 cm⁻¹ regions, also shifts upon complexation. A shift to a lower frequency suggests coordination through the sulfur atom.

Table 1: Representative IR Spectral Data for Benzoylthiourea Ligand Coordination

Functional Group Typical Ligand Wavenumber (cm⁻¹) Change Upon O,S Coordination
N-H ~3150 - 3400 Disappears or Broadens
C=O ~1670 - 1695 Shifts to lower frequency

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions and the geometry of the complex.

Ligand Spectrum: The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the C=O and C=S chromophores.

Complex Spectrum: Upon complexation, these bands may shift (either to longer or shorter wavelengths). New bands may also appear in the visible region, which are often attributable to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. The positions of these new bands can help in determining the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is particularly useful for characterizing the ligand and its diamagnetic metal complexes in solution.

¹H NMR: The most informative signal in the ¹H NMR spectrum of the free ligand is that of the N-H protons, which typically appear as broad singlets at a downfield chemical shift (e.g., δ 11-13 ppm). The disappearance of the more acidic N-H proton signal in the spectrum of the complex is strong evidence for its deprotonation and involvement in chelation. Shifts in the positions of the aromatic protons upon complexation also provide evidence of coordination.

¹³C NMR: In the ¹³C NMR spectrum, the signals for the carbonyl carbon (C=O) and thiocarbonyl carbon (C=S) are of key interest. These signals, found at approximately δ 170 ppm and δ 180 ppm respectively, typically shift upon coordination to a metal ion, confirming the involvement of these groups in bonding.

Table 2: List of Compounds

Compound Name
This compound
Copper(II)
Cadmium(II)
Nickel(II)
Iron(II)
Iron(III)

X-ray Single Crystal Studies of Metal Complexes for Geometry and Crystal Packing

X-ray single crystal diffraction is a definitive technique for elucidating the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While specific crystal structure data for metal complexes of this compound are not widely available, studies on analogous benzoylthiourea compounds provide significant insight. For instance, the crystal structure of complexes like those formed with bulky 1-benzoyl-3-(aryl)thiourea ligands demonstrates how the ligand coordinates to the metal center. In many cases, these ligands act as bidentate chelating agents, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring.

For example, the X-ray crystal structure of a copper complex with a related ligand, [Cu(BztBPtuH-κ¹-S)₂Cl], shows the ligand binding through the sulfur atom in a distorted tetrahedral geometry. massey.ac.nz The analysis of such structures reveals that the geometry is influenced by the steric bulk of the substituents on the phenyl rings and the nature of the metal ion.

Intermolecular forces, particularly hydrogen bonds, play a crucial role in the crystal packing of these complexes. In the crystal lattice of related uncomplexed ligands like N-Benzoyl-N′-(3-hydroxyphenyl)thiourea, molecules are linked by O—H⋯S and N—H⋯S hydrogen bonds, forming polymeric chains. researchgate.net Similar interactions are expected to influence the packing of their metal complexes, leading to the formation of extensive supramolecular architectures.

Table 1: Representative Crystallographic Data for a Related Benzoylthiourea Ligand Data for N-Benzoyl-N′-(3-hydroxyphenyl)thiourea researchgate.net

Parameter Value
Chemical Formula C₁₄H₁₂N₂O₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.209 (3)
b (Å) 5.8907 (15)
c (Å) 15.710 (4)
β (°) 94.698 (5)

Magnetic Susceptibility and Molar Conductivity Studies

Magnetic susceptibility measurements are vital for determining the electronic structure of metal complexes, particularly those involving transition metals with unpaired electrons. The effective magnetic moment (μ_eff), calculated from susceptibility data, provides information about the number of unpaired electrons and can help deduce the oxidation state and coordination geometry of the central metal ion.

For example, studies on Co(II), Ni(II), and Cu(II) complexes of N-(p-chlorophenyl)-N'-benzoyl thiourea have reported magnetic moment values that are indicative of their specific geometries. hilarispublisher.com A Co(II) complex with a magnetic moment of 5.95 B.M. suggests a high-spin octahedral geometry. hilarispublisher.com Similarly, a Ni(II) complex with a magnetic moment of 3.9 B.M. is consistent with an octahedral arrangement, while a Cu(II) complex with a moment of 1.89 B.M. points towards a tetrahedral geometry. hilarispublisher.com

Molar conductivity measurements, typically carried out in solvents like DMF or DMSO, are used to determine the electrolytic nature of the complexes. The values obtained help to distinguish between neutral complexes and ionic complexes (electrolytes). For instance, low molar conductivity values would suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion within the coordination sphere. Conversely, higher values would suggest that the anions are outside the coordination sphere, and the complex behaves as an electrolyte.

Table 2: Magnetic Moment Data for Representative Metal Complexes of a Related Ligand Data for N-(p-chlorophenyl)-N'-benzoyl thiourea complexes hilarispublisher.com

Complex Magnetic Moment (μ_eff, B.M.) Postulated Geometry
Co(II) Complex 5.95 Octahedral
Ni(II) Complex 3.9 Octahedral

Theoretical Studies on Metal Complexes

DFT Investigations of Complex Stability and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and stability of molecules. For metal complexes of benzoylthiourea derivatives, DFT calculations provide valuable insights that complement experimental data. These studies can predict the optimized geometry of the complexes, calculate vibrational frequencies, and determine various quantum chemical parameters.

DFT is employed to study the energetics and structures of these ligands and their complexes. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For various benzoylthiourea derivatives, these energy gaps have been calculated to understand their electronic properties. researchgate.net

Furthermore, DFT can be used to analyze the nature of the metal-ligand bond and to rationalize the observed spectroscopic and magnetic properties of the complexes.

Table 3: Theoretical Parameters from DFT Studies on a Related Benzoylthiourea Derivative Data for 1-benzoyl-3-phenylthiourea researchgate.net

Parameter Value (eV)
HOMO Energy -6.81
LUMO Energy -1.74

Molecular Docking of Metal Complexes with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its biological target, typically a protein or enzyme.

Metal complexes of benzoylthiourea derivatives have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. mdpi.comnih.govtjnpr.org These studies involve docking the metal complexes into the active site of a specific biological receptor to predict their binding affinity and interaction modes. The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

For instance, thiourea derivative complexes have been docked against bacterial tyrosinase, with binding energies ranging from -4.02 to -6.32 kcal/mol. mdpi.com These studies reveal key interactions, such as hydrogen bonds and pi-cation interactions, between the complex and specific amino acid residues in the active site of the enzyme. mdpi.com Such insights are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

Table 4: Representative Molecular Docking Results for Related Thiourea Complexes Binding energies against bacterial tyrosinase mdpi.com

Compound Binding Energy (kcal/mol)
HPMCT Ligand -7.01
Complex 1 -6.11
Complex 2 -6.15
Complex 3 -6.32

Investigations into Biological Activities and Structure Activity Relationships of 1 Benzoyl 3 2 Hydroxy 4 Nitrophenyl Thiourea

Antimicrobial Efficacy and Mechanistic Pathways

N-benzoylthiourea derivatives are recognized for their significant antimicrobial properties. The unique structural arrangement of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea, featuring a benzoyl group, a thiourea (B124793) linker, and a substituted phenyl ring with hydroxyl and nitro groups, suggests a strong potential for antimicrobial efficacy.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research on N-benzoylthiourea derivatives has consistently demonstrated their activity against a range of bacteria. Studies show that these compounds exhibit selective and potent inhibition, particularly against Gram-positive bacteria. ufba.br For instance, various N-benzoyl derivatives have shown promising activity against Bacillus subtilis and Micrococcus luteus. ufba.br

The antibacterial potency of this class of compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. While specific MIC values for this compound are not extensively documented in readily available literature, data from structurally similar compounds provide valuable insights. For example, certain halogenated benzoylthiourea (B1224501) derivatives have shown weak to strong antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. repec.org Gram-negative bacteria have generally been found to be more susceptible to some fluorinated benzoylthiourea derivatives than Gram-positive strains. nih.gov

Compound ClassGram-Positive BacteriaGram-Negative BacteriaReference
N-Benzoylthiourea DerivativesActive against B. subtilis, S. aureus, M. luteusOften less active, but some derivatives show efficacy against E. coli ufba.br
Halobenzoylthiourea DerivativesWeak to strong activity reported against S. aureus and B. subtilisWeak to strong activity reported against E. coli repec.org

Antifungal Activity Against Fungal Pathogens

In addition to antibacterial effects, N-benzoylthiourea derivatives have been investigated for their antifungal properties. ufba.br Studies have revealed that these compounds can effectively inhibit the growth of various fungal pathogens. hilarispublisher.comdergipark.org.tr For example, certain derivatives have demonstrated notable activity against Candida albicans, a common cause of fungal infections in humans. nih.govdergipark.org.tr The inhibitory activity of thiourea derivatives has also been observed against phytopathogens like Pyricularia oryzae and Drechslera oryzae. nih.gov The structural features of this compound, particularly the nitro and hydroxyl substitutions, are anticipated to contribute to its antifungal potential.

Anti-biofilm Activity Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a critical attribute for a novel antimicrobial agent. Thiourea derivatives have demonstrated promising anti-biofilm capabilities. nih.gov For instance, certain derivatives have been shown to effectively inhibit the formation of biofilms by methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov Some fluorinated benzoylthiourea compounds have also exhibited the ability to inhibit biofilm formation by various bacterial and fungal strains. nih.gov This suggests that this compound may also possess the ability to disrupt or prevent the formation of these resilient microbial communities.

Exploration of Mechanisms of Action (e.g., DNA gyrase B inhibition)

Understanding the mechanism of action is crucial for the development of new drugs. For thiourea derivatives, one of the proposed antibacterial mechanisms is the inhibition of essential bacterial enzymes. fip.org A key target that has been identified is DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication and survival. plos.orggoogle.comresearchgate.net Specifically, many thiourea derivatives are thought to target the GyrB subunit of this enzyme, which contains the ATP-binding site. nih.gov By competitively binding to this site, these compounds can disrupt the enzyme's function, leading to bacterial cell death. Molecular docking studies have supported this hypothesis, predicting a strong binding affinity of benzoylthiourea derivatives to the active site of Escherichia coli DNA gyrase B. nih.gov This inhibitory action on a validated bacterial target underscores the therapeutic potential of this class of compounds.

Structure-Activity Relationships Correlating Substituents with Antimicrobial Efficacy

The biological activity of N-benzoylthiourea derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies aim to elucidate these connections to design more potent compounds. It has been observed that the presence of electron-withdrawing groups, such as the nitro group (-NO2) present in this compound, can be correlated with inhibitory activity. nih.gov

Furthermore, the presence and position of other functional groups, like the hydroxyl group (-OH), can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects membrane permeation and interaction with the target enzyme. nih.gov The interplay between the benzoyl moiety and the substituted phenyl ring is critical, and even subtle changes to the substitution pattern can lead to significant variations in antimicrobial efficacy. ufba.br

Antiproliferative Activity and Cellular Mechanisms

Beyond their antimicrobial effects, thiourea derivatives have emerged as a promising class of compounds in the field of oncology due to their antiproliferative properties. tjnpr.orgnih.gov A number of studies have demonstrated the cytotoxic effects of N-benzoylthiourea derivatives against various cancer cell lines. researchgate.netresearchgate.netnih.gov

Research has shown that derivatives with specific substitutions exhibit potent cytotoxicity. For instance, a study on 1-benzoyl-3-methyl thiourea derivatives revealed that a compound with a nitro substituent on the para-position of the benzoyl ring displayed the highest activity against HeLa (cervical cancer) cells, with an IC50 value of 160 µg/mL. researchgate.netresearchgate.net This was significantly more potent than the reference drug hydroxyurea. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group was suggested to enhance the lipophilicity of the molecule, thereby increasing its cytotoxic effect. researchgate.net

The proposed mechanisms for the anticancer activity of thiourea derivatives are diverse and may include the inhibition of key enzymes involved in cancer cell proliferation, such as receptor tyrosine kinases like EGFR and HER2. researchgate.net While the precise cellular mechanisms for this compound are yet to be fully elucidated, the existing data on related compounds suggest it is a promising candidate for further investigation as an antiproliferative agent.

CompoundCell LineIC50 (µg/mL)Reference
1-(4-Nitrobenzoyl)-3-methylthioureaHeLa160 researchgate.netresearchgate.net
1-Benzoyl-3-methylthioureaHeLa383 researchgate.net
Hydroxyurea (Reference)HeLa428 researchgate.netresearchgate.net

Based on a comprehensive search, there is currently no specific scientific literature available detailing the biological activities of the compound This compound according to the precise structure of the requested article.

While extensive research exists on the broader class of thiourea and benzoylthiourea derivatives, the search did not yield specific data, such as IC50 values, mechanisms of action, or enzyme inhibition constants, for this particular molecule.

The provided outline requests detailed findings on:

Enzyme Inhibition Studies

Antioxidant Activity and Free Radical Scavenging Mechanisms

Information on related compounds suggests that molecules with nitrophenyl and benzoylthiourea moieties often exhibit cytotoxic, enzyme inhibitory, and antioxidant properties. nih.govbiointerfaceresearch.commdpi.comhueuni.edu.vnjppres.com For instance, the presence of a nitrophenyl group on a thiourea structure is often associated with promising cytotoxic activity against various cancer cell lines. nih.govbiointerfaceresearch.com Similarly, different benzoylthiourea derivatives have been investigated for their potential to inhibit cancer cell growth and target specific proteins like EGFR and HER-2. jppres.comresearchgate.net However, attributing these general findings to the specific compound "this compound" would be scientifically inaccurate without direct experimental evidence.

Due to the lack of specific data for this exact compound in the available search results, it is not possible to generate the requested thorough and scientifically accurate article while strictly adhering to the provided outline and focusing solely on the specified molecule. Fulfilling the request under these circumstances would require speculation beyond the available scientific data.

Other Enzyme Targets (e.g., urease, elastase, carbonic anhydrase, sirtuins)

The therapeutic potential of this compound and its analogues extends beyond previously discussed targets to include a variety of other enzymes implicated in physiological and pathological processes. The core benzoylthiourea scaffold has been identified as a versatile pharmacophore for inhibiting enzymes such as urease, carbonic anhydrase, and sirtuins.

Urease: Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a significant target in medicinal chemistry, particularly for the treatment of infections caused by pathogens like Helicobacter pylori. nih.gov Thiourea and its derivatives are well-established inhibitors of this enzyme. nih.govnih.gov Studies on various bis-acyl-thiourea and dipeptide-conjugated thiourea derivatives have demonstrated potent, concentration-dependent urease inhibition. nih.govresearchgate.net For instance, certain bis-thiourea derivatives of 4-nitrobenzene-1,2-diamine have shown strong activity, with IC50 values as low as 1.55 µM, which is comparable to the standard inhibitor, thiourea (IC50 value of 0.97 µM in the same study). nih.gov The inhibitory mechanism is often attributed to the interaction of the thiourea moiety with the nickel ions in the enzyme's active site.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, cancer, and obesity. nih.gov The benzoylthiourea scaffold has been explored for the development of potent carbonic anhydrase inhibitors (CAIs). nih.gov Research on substituted benzoylthioureido derivatives has revealed significant inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). nih.gov The inhibitory activity is highly dependent on the nature of the zinc-binding group within the molecule. A series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas were evaluated for their ability to inhibit bovine carbonic anhydrase II, with the most active compound exhibiting an IC50 value of 0.26 µM. researchgate.net The structural features of this compound suggest it may interact with the catalytic zinc ion in the active site of CAs, a common mechanism for this class of inhibitors.

Sirtuins: Sirtuins are a class of histone deacetylases (HDACs) that play roles in gene silencing, DNA repair, and lifespan regulation. pensoft.net Overexpression of certain sirtuins, such as SIRT1, is linked to the progression of some cancers, making them a viable target for anticancer drug development. pensoft.netresearchgate.net The thiourea functional group has been identified as a sirtuin-inhibitory warhead. nih.gov For example, Nε-methyl-thiocarbamoyl-lysine was found to be a potent inhibitor of SIRT1, SIRT2, and SIRT3. nih.gov In silico studies involving the virtual screening of 1-benzoyl-3-methylthiourea derivatives have predicted that these compounds can form stable interactions with sirtuin-1, suggesting their potential as SIRT1 inhibitors. pensoft.netresearchgate.net

While specific inhibitory data for this compound against elastase is not extensively documented in the literature, the general propensity of related scaffolds to inhibit serine proteases suggests this is a potential area for future investigation. nih.gov

Compound ClassEnzyme TargetKey Findings (IC50 Values)Reference
Bis-thiourea derivatives of 4-nitrobenzene-1,2-diamineUreasePotent inhibition with IC50 values ranging from 1.55 µM to 1.69 µM. nih.gov
1-Aroyl-3-(4-aminosulfonylphenyl)thioureasCarbonic Anhydrase IIActive inhibition, with the most potent compound having an IC50 of 0.26 µM. researchgate.net
Nε-thiocarbamoyl-lysine derivativesSIRT1, SIRT2, SIRT3Compound with Nε-methyl-thiocarbamoyl-lysine showed IC50 values of 5.6 µM (SIRT1), 1.65 µM (SIRT2), and 2.2 µM (SIRT3). nih.gov

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. It provides valuable insights into the binding affinity, mode of interaction, and potential biological activity of a compound before its synthesis and in vitro testing. Numerous studies have employed this in silico approach to investigate benzoylthiourea derivatives. nih.govnih.govfip.org

Molecular docking studies consistently predict that benzoylthiourea derivatives bind within the active sites of their target enzymes through a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.govbiointerfaceresearch.com The thiourea moiety (-NH-C(S)-NH-) is crucial for these interactions, often acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). The benzoyl carbonyl group (C=O) frequently participates as a hydrogen bond acceptor. nih.govresearchgate.net

Hydrogen Bonding: The N-H protons of the thiourea linker are predicted to form hydrogen bonds with amino acid residues in the enzyme's active site, such as ASN, GLY, and ARG. nih.gov For example, in docking studies with E. coli DNA gyrase B, hydrogen bonds were observed between the ligand and residues like ASN 46 and GLY 77. nih.gov In the active site of carbonic anhydrase, the thiourea or a sulfonamide moiety can coordinate with the essential zinc ion. nih.gov

Hydrophobic Interactions: The aromatic rings (the benzoyl group and the nitrophenyl group) are critical for establishing hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as LEU, ILE, and VAL. biointerfaceresearch.commdpi.com These interactions help to anchor the ligand in an optimal orientation for inhibitory activity.

Orientation: The typical binding conformation involves the thiourea backbone forming key hydrogen bonds, while the flanking aromatic rings occupy hydrophobic pockets within the receptor. biointerfaceresearch.com The specific substitution pattern on the phenyl ring, such as the 2-hydroxy and 4-nitro groups on this compound, significantly influences the binding mode and affinity by providing additional points for hydrogen bonding and electrostatic interactions.

A primary goal of molecular docking is to establish a correlation between the predicted binding affinity (expressed as a docking score or binding energy) and the experimentally observed biological activity (e.g., IC50 or Minimum Inhibitory Concentration, MIC). A more negative docking score generally indicates a stronger, more favorable binding interaction and is often correlated with higher biological potency. nih.govmdpi.com

Several studies on thiourea derivatives have successfully demonstrated this correlation. For instance, in a study of 1-allyl-3-benzoylthiourea (B5185869) analogs as potential antibacterial agents, the compound with the best binding affinity (rerank score of -91.2304) was predicted by in silico analysis. nih.govmui.ac.ir Although the compounds showed modest antibacterial activity in vitro, the trend of growth inhibition correlated with the docking predictions. nih.govmui.ac.ir

Similarly, research on benzoylthiourea derivatives as antimicrobial agents against E. coli found that compounds with better docking scores (e.g., -63.91, -61.58) exhibited lower MIC values, indicating higher activity. nih.gov Conversely, compounds with poorer docking scores showed weaker antimicrobial effects. nih.gov This relationship allows for the rational design and prioritization of new derivatives for synthesis, focusing on structures predicted to have the highest affinity and, therefore, the greatest potential for potent biological activity.

Compound SeriesTarget ProteinDocking Score (Binding Energy)Observed Biological Activity (MIC)Reference
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamidesM. tuberculosis InhA-11.64 kcal/mol6.25 µg/mL nih.govresearchgate.net
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamidesM. tuberculosis InhA-9.07 kcal/mol3.13 µg/mL nih.govresearchgate.net
Substituted Benzoylthiourea DerivativesE. coli DNA Gyrase B-63.91128 µg/mL nih.gov
Substituted Benzoylthiourea DerivativesE. coli DNA Gyrase B-57.73>256 µg/mL nih.gov

Future Research Directions and Concluding Remarks

Targeted Synthesis of Novel Derivatives with Enhanced Specificity

Future synthetic efforts should focus on the rational design and targeted synthesis of new derivatives of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea to enhance their specificity and efficacy for particular biological targets. The existing literature on benzoylthioureas demonstrates that modifications to the aromatic rings and the thiourea (B124793) linker can significantly influence their activity. nih.govresearchgate.net For instance, the introduction of different substituents, such as halogens (e.g., fluorine) or trifluoromethyl groups, has been shown to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to increased lipophilicity and metabolic stability. nih.gov

Systematic structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of these novel analogues. nih.gov By creating a library of compounds with varied substituents on both the benzoyl and phenyl rings, researchers can identify the key structural features responsible for specific biological effects. This approach will facilitate the development of compounds with high potency against desired targets while minimizing off-target effects. The synthesis of such derivatives can be achieved through established methods, often involving the reaction of a substituted benzoyl isothiocyanate with an appropriate primary amine. researchgate.netresearchgate.nettubitak.gov.tr

Deeper Mechanistic Investigations into Biological Pathways

While various benzoylthiourea (B1224501) derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, the precise molecular mechanisms of action often remain to be fully elucidated. rsc.orgmdpi.com Future research must move beyond preliminary activity screening to conduct in-depth mechanistic investigations.

For example, in the context of antimicrobial activity, studies have identified potential targets like DNA gyrase B through molecular docking. nih.govnih.gov However, further experimental validation is required to confirm these interactions and to understand the downstream effects on bacterial physiology. Similarly, for anticancer activity, it is essential to identify the specific cellular signaling pathways that are modulated by these compounds. Investigations could explore their effects on key processes such as apoptosis, cell cycle regulation, and angiogenesis. Unraveling these biological pathways will not only provide a deeper understanding of how these compounds work but also help in identifying biomarkers for predicting treatment response and in designing more effective therapeutic strategies. nih.gov

Advanced Computational Modeling and AI-Driven Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) presents a significant opportunity to accelerate the discovery and optimization of benzoylthiourea derivatives. nih.govresearchgate.net Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are already being used to predict the binding affinities and modes of interaction of these compounds with their biological targets. nih.govresearchgate.net

Exploration of New Application Areas for Benzoylthiourea Scaffolds

The versatility of the benzoylthiourea scaffold suggests that its applications may extend beyond the currently explored areas of medicine and agriculture. rsc.org The presence of oxygen, nitrogen, and sulfur donor atoms makes these compounds excellent ligands for coordinating with metal ions, opening up possibilities in materials science and catalysis. rsc.orguzh.ch

Future research should actively explore these novel application areas. For instance, their ability to act as chemosensors for the detection of specific ions or molecules could be investigated. rsc.org Other potential applications that have been suggested for thiourea derivatives include their use as flame retardants, thermal stabilizers, antioxidants, and organocatalysts. rsc.org A comprehensive evaluation of the physicochemical properties of this compound and its derivatives could reveal their suitability for these and other advanced material applications.

Environmental Impact and Sustainability in Synthesis and Application

As with any synthetic chemical, a thorough assessment of the environmental impact and sustainability of benzoylthiourea compounds is essential. rroij.com Future research should prioritize the development of green and sustainable synthetic methodologies. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.net

Furthermore, the ecotoxicity and biodegradability of this compound and its novel derivatives should be systematically evaluated. rroij.com Understanding how these compounds persist and behave in different environmental compartments is crucial for assessing their long-term ecological risks. rroij.com By integrating principles of green chemistry into the design and synthesis process, it will be possible to develop effective and useful benzoylthiourea-based compounds while minimizing their adverse effects on the environment, thus achieving a balance between innovation and sustainability. rroij.com

Q & A

Basic Research Questions

Q. What theoretical frameworks are most relevant for guiding research on the physicochemical properties of 1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea?

  • Methodological Answer : Begin by anchoring the research in quantum chemical theories (e.g., Density Functional Theory, DFT) to model electronic structures and intermolecular interactions. Pair this with experimental validation using spectroscopic techniques (e.g., FT-IR, NMR) to correlate theoretical predictions with empirical data. Theoretical frameworks like Hammett substituent constants can also explain the nitro and hydroxyl groups' influence on reactivity .

Q. How can existing literature on arylthiourea derivatives inform the synthesis and characterization of this compound?

  • Methodological Answer : Conduct a systematic review of arylthiourea analogs, focusing on synthesis protocols (e.g., thiourea bridge formation via amine-isothiocyanate coupling) and crystallographic data. Identify gaps, such as limited studies on nitro-substituted derivatives, and replicate experiments with modifications (e.g., solvent polarity, temperature gradients) to optimize yield and purity .

Q. What are the foundational steps for validating the compound’s stability under varying experimental conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Use accelerated degradation studies (e.g., exposure to UV light, humidity) followed by HPLC-MS to monitor decomposition pathways. Compare results with computational models predicting bond dissociation energies .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalable production?

  • Methodological Answer : Implement a 2^k factorial design to test variables like reactant molar ratios, catalyst concentration, and reaction time. Use response surface methodology (RSM) to identify interactions between factors and maximize yield. Validate with ANOVA to ensure statistical significance .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiourea derivatives?

  • Methodological Answer : Employ meta-analysis to compare datasets from diverse studies, adjusting for variables like assay type (e.g., microbial vs. mammalian cell lines) and purity thresholds. Conduct in silico docking studies to probe structure-activity relationships (SAR) and validate findings with orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity screens) .

Q. How can AI-driven simulations enhance the prediction of this compound’s interaction with biological targets?

  • Methodological Answer : Train machine learning models on datasets of thiourea-protein binding affinities. Integrate molecular dynamics (MD) simulations in COMSOL Multiphysics to predict binding kinetics. Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodological approaches are critical for analyzing the compound’s potential in membrane separation technologies?

  • Methodological Answer : Use atomic force microscopy (AFM) to study thin-film composite membranes incorporating the compound. Evaluate separation efficiency via gas permeation tests (e.g., CO2/N2 selectivity) and correlate with computational fluid dynamics (CFD) models. Reference CRDC subclass RDF2050104 for standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.